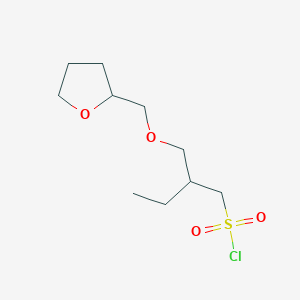

2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride

Descripción

2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a tetrahydrofuran (THF) ether moiety. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The THF group in this compound introduces steric and electronic effects that may influence its reactivity, solubility, and applications compared to simpler sulfonyl chlorides.

Propiedades

Fórmula molecular |

C10H19ClO4S |

|---|---|

Peso molecular |

270.77 g/mol |

Nombre IUPAC |

2-(oxolan-2-ylmethoxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO4S/c1-2-9(8-16(11,12)13)6-14-7-10-4-3-5-15-10/h9-10H,2-8H2,1H3 |

Clave InChI |

ZITFUGSRHQEUAF-UHFFFAOYSA-N |

SMILES canónico |

CCC(COCC1CCCO1)CS(=O)(=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis Route

A typical synthetic route to 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride involves the following steps:

Preparation of the tetrahydrofuran derivative intermediate:

The tetrahydrofuran-2-yl methanol is reacted with formaldehyde or a suitable methylene donor to form the methoxy methyl linkage.Sulfonylation reaction:

The intermediate is then reacted with butane-1-sulfonyl chloride in the presence of a base such as triethylamine or pyridine to facilitate the substitution of the sulfonyl chloride group onto the butane chain. The base scavenges the HCl byproduct, preventing side reactions.-

- Solvent: Anhydrous dichloromethane or tetrahydrofuran is commonly used.

- Temperature: Typically maintained at 0–25 °C to control reaction rate and minimize decomposition.

- Reaction time: Several hours under stirring until completion, monitored by TLC or HPLC.

-

- Quenching the reaction with water or aqueous bicarbonate solution.

- Extraction of the organic layer.

- Drying over anhydrous sodium sulfate.

- Purification by column chromatography or recrystallization.

Example Preparation Table

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| 1 | Tetrahydrofuran-2-yl methanol + formaldehyde | Formation of methoxy methyl intermediate |

| 2 | Butane-1-sulfonyl chloride + base (e.g., triethylamine) in DCM | Sulfonylation to introduce sulfonyl chloride group |

| 3 | Stirring at 0–25 °C for 2–6 hours | Controlled reaction temperature and time |

| 4 | Quench with aqueous bicarbonate | Neutralize excess sulfonyl chloride and acid |

| 5 | Extract organic phase, dry, purify | Obtain pure product |

Analytical Data and Reaction Optimization

- Yield: Optimized industrial syntheses aim for yields >80%, with minimized side products.

- Purity: Confirmed by NMR, IR spectroscopy, and HPLC.

- Solubility: The compound is soluble in organic solvents such as DMSO and dichloromethane; stock solutions for biological applications are prepared accordingly.

- Reaction monitoring: TLC or HPLC is used to track conversion and purity during synthesis.

Stock Solution Preparation and Formulation

For research and in vivo applications, stock solutions of this compound are prepared with precise concentrations using solvents like DMSO, PEG300, Tween 80, and corn oil to ensure solubility and stability. A typical stock solution preparation table is as follows:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 3.6932 mL | 18.4659 mL | 36.9317 mL |

| 5 mM Solution | 0.7386 mL | 3.6932 mL | 7.3863 mL |

| 10 mM Solution | 0.3693 mL | 1.8466 mL | 3.6932 mL |

- Prepare DMSO master stock by dissolving the compound in DMSO.

- Sequentially add co-solvents (PEG300, Tween 80, water, or corn oil), ensuring clarity before each addition.

- Physical methods such as vortexing, ultrasound, or gentle heating can assist dissolution.

- Maintain strict order of solvent addition to prevent precipitation.

Research Findings and Industrial Considerations

- The sulfonyl chloride group in this compound is highly reactive, enabling it to form covalent bonds with nucleophiles such as amines, which is exploited in medicinal chemistry for targeted drug design.

- Industrial syntheses optimize reaction parameters (temperature, solvent, base equivalents) to maximize yield and minimize cost.

- Purification techniques are critical to remove unreacted sulfonyl chloride and side products, ensuring safety and efficacy in pharmaceutical applications.

- The compound's stability and reactivity profile require careful handling and storage under inert atmosphere and low temperature to prevent hydrolysis or decomposition.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | Tetrahydrofuran-2-yl methanol, butane-1-sulfonyl chloride | High purity reagents recommended |

| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane or tetrahydrofuran | Anhydrous conditions preferred |

| Temperature | 0–25 °C | Controls reaction rate and selectivity |

| Reaction time | 2–6 hours | Monitored by TLC/HPLC |

| Workup | Aqueous bicarbonate quench, extraction | Removes excess reagents and byproducts |

| Purification | Column chromatography or recrystallization | Ensures product purity |

| Yield | >80% (optimized) | Dependent on reaction control |

Análisis De Reacciones Químicas

Types of Reactions

2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation Reactions: The tetrahydrofuran ring can undergo oxidation to form lactones or other oxidized products.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the original compound.

Aplicaciones Científicas De Investigación

2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride has several scientific research applications:

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mecanismo De Acción

The mechanism of action of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical and biochemical applications to modify or label target molecules.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key Comparators:

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl): A sulfonylurea herbicide with a triazine-sulfonyl bridge .

Fluorinated Triazole-THF Derivatives (Compounds 16 and 17 from ) : Complex nucleoside analogs with THF and sulfonamide-like linkages .

Table 1: Comparative Properties

| Property | 2-(((THF-2-yl)methoxy)methyl)butane-1-sulfonyl Chloride | Benzenesulfonyl Chloride | Metsulfuron-methyl | Fluorinated Triazole-THF Derivatives |

|---|---|---|---|---|

| Reactivity | High (sulfonyl chloride group); steric hindrance from THF may slow hydrolysis | Very high (unhindered) | Low (stable sulfonylurea) | Moderate (sulfonamide linkages) |

| Solubility | Likely polar organic solvents (THF enhances solubility) | Low in water, high in organics | Low (hydrophobic triazine) | High (fluorinated chains increase lipophilicity) |

| Applications | Intermediate for sulfonamides, agrochemicals | Sulfonylation reagent | Herbicide | Antiviral/antimicrobial agents |

| Toxicity | Not well-studied | Corrosive, toxic | Low mammalian toxicity | Undetermined (limited toxicology data) |

Actividad Biológica

2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride is a synthetic organic compound characterized by its sulfonyl chloride functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. The unique structural features, including the tetrahydrofuran moiety, may influence its interactions with biological systems.

The molecular formula of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride is with a molecular weight of approximately 256.74 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it suitable for various synthetic applications, particularly in the formation of sulfonamides and other derivatives .

The biological activity of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride may involve:

- Enzyme Inhibition : Sulfonyl chlorides can act as electrophiles, potentially inhibiting key enzymes involved in metabolic pathways.

- Antibacterial Properties : Similar compounds have demonstrated efficacy against bacterial infections, suggesting a potential role in antibiotic development.

- Modulation of Biological Pathways : The unique structure may allow for specific interactions with biological targets, influencing signaling pathways.

Case Studies and Literature Review

A review of existing literature reveals that while direct studies on this specific compound are sparse, related compounds exhibit significant biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Sulfanilamide | Antibacterial agent | |

| Acamprosate | NMDA receptor modulator | |

| Riluzole | Neuroprotective effects |

Synthesis and Applications

The synthesis of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride can be achieved through various methods involving the reaction of tetrahydrofuran derivatives with appropriate reagents to introduce the sulfonyl chloride functionality. Its applications may include:

- Drug Development : As a precursor for synthesizing biologically active compounds.

- Research Applications : Utilized in studies exploring enzyme interactions and metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation of the corresponding alcohol or thiol precursor using chlorosulfonic acid or SOCl₂ under anhydrous conditions. Key factors include temperature control (0–5°C to prevent side reactions) and stoichiometric excess of sulfonating agents to maximize yield. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the sulfonyl chloride . Hydrolysis of intermediates (e.g., sulfonic acids) under acidic/basic conditions must be minimized by maintaining low moisture levels .

Q. Which nucleophilic substitution reactions are most effective with this sulfonyl chloride, and what are the typical work-up procedures?

- Methodological Answer : The sulfonyl chloride group reacts efficiently with amines (primary/secondary) to form sulfonamides and with alcohols/thiols to yield sulfonate esters. For amine reactions, use dichloromethane or THF as solvents with triethylamine (1.5–2 eq) to scavenge HCl. Work-up involves washing with dilute HCl to remove unreacted amine, followed by brine and drying (MgSO₄). For alcohols, pyridine is often required as a base, with subsequent extraction using ethyl acetate .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns and purity (e.g., tetrahydrofuran ring protons at δ 1.5–3.5 ppm, sulfonyl chloride resonance near δ 3.8–4.2 ppm) .

- FT-IR : Sulfonyl chloride S=O stretches appear at 1360–1380 cm⁻¹ and 1170–1190 cm⁻¹ .

- HPLC-MS : Monitor reaction progress and detect hydrolyzed byproducts (e.g., sulfonic acids) .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved in kinetic studies?

- Methodological Answer : Conduct controlled hydrolysis experiments in buffered solutions (pH 2–12) at 25°C, monitoring degradation via HPLC. Use Arrhenius plots to model rate constants and identify pH-dependent degradation pathways. Conflicting results may arise from trace moisture in solvents or variable ionic strength; ensure rigorous drying of reagents and standardized buffer preparation . Compare findings with structurally analogous sulfonyl chlorides (e.g., 4-(cyclopentylmethoxy)butane-1-sulfonyl chloride) to validate trends .

Q. What strategies optimize the compound’s use in bioconjugation without compromising bioactivity?

- Methodological Answer :

- Site-Specific Conjugation : Use pH 7.4 phosphate buffer with a 10–20% DMSO co-solvent to enhance solubility while minimizing hydrolysis. React with thiol-containing biomolecules (e.g., cysteine residues) at 4°C for 12–24 hours .

- Quenching Unreacted Reagent : Add excess β-mercaptoethanol post-reaction to neutralize residual sulfonyl chloride and prevent nonspecific binding .

- Activity Validation : Perform circular dichroism (CD) or SPR assays to confirm retained bioactivity of conjugates .

Q. How does the tetrahydrofuran-2-ylmethoxy group influence regioselectivity in sulfonylation reactions compared to simpler alkoxy substituents?

- Methodological Answer : The tetrahydrofuran ring introduces steric and electronic effects. Computational modeling (DFT) can predict electrophilic sites, while experimental validation via competitive reactions with amines/alcohols of varying nucleophilicity (e.g., aniline vs. ethanol) quantifies regioselectivity. Compare with analogs like 4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride to isolate substituent effects .

Q. What environmental fate studies are recommended to assess ecotoxicological risks of this compound?

- Methodological Answer :

- Hydrolysis Half-Life : Measure in aqueous solutions at pH 5, 7, and 9 to simulate natural water systems .

- Soil Adsorption : Use batch equilibrium tests (OECD Guideline 106) with varying organic matter content .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reactivity toward aromatic amines vs. aliphatic amines?

- Methodological Answer : Re-evaluate reaction conditions (e.g., solvent polarity, base strength). Aromatic amines may require polar aprotic solvents (DMF) and elevated temperatures (50–60°C) due to lower nucleophilicity, whereas aliphatic amines react rapidly at room temperature in THF. Conflicting data may stem from inconsistent stoichiometry or inadequate exclusion of moisture .

Q. What experimental controls are critical when observing unexpected byproducts in sulfonamide synthesis?

- Methodological Answer :

- Moisture Control : Use molecular sieves or anhydrous MgSO₄ in reactions.

- Acid Scavenging : Optimize triethylamine or DMAP concentrations to prevent HCl-mediated decomposition.

- Byproduct Identification : Employ LC-HRMS to detect sulfonic acids (hydrolysis) or disulfonate esters (over-reaction) .

Safety and Handling

Q. What are the best practices for safe storage and disposal of this sulfonyl chloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.